N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O4/c21-15-3-5-16(6-4-15)24-20(28)25-9-7-14(8-10-25)12-22-18(26)19(27)23-13-17-2-1-11-29-17/h3-6,14,17H,1-2,7-13H2,(H,22,26)(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZOAOHDIAIAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research.
Structural Characteristics
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Tetrahydrofuran moiety : A five-membered ether ring that may enhance solubility and bioavailability.
- Fluorophenyl group : The presence of fluorine can influence the compound's interaction with biological targets.
The molecular formula is C22H23FN4O5, with an approximate molecular weight of 406.458 g/mol.
Research indicates that this compound acts primarily as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is crucial in B-cell receptor signaling pathways, which are essential for the proliferation and survival of B-cells. By inhibiting BTK, this compound may hinder the growth of malignant B-cells, making it a candidate for treating conditions like chronic lymphocytic leukemia (CLL) and multiple myeloma.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : The compound has shown promising results against various cancer cell lines, indicating cytotoxic effects that warrant further exploration in clinical settings .
Immune Modulation
The inhibition of BTK not only affects cancer cells but also has implications for autoimmune diseases. By modulating B-cell activity, this compound could potentially be used to manage conditions characterized by excessive immune responses.
Comparative Analysis
To better understand the significance of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | C20H21FN4O3 | Different phenyl group; potential therapeutic uses |
| N1-(5-chloropyridin-2-yil)-N2-(4-(dimethylamino)carbonyl)-cyclohexane | C18H22ClN3O2 | Anti-clotting properties |
| N1-(5-chloropyridin-2-yil)-N2-(3-(dimethylamino)-phenyl)oxamide | C18H20ClN3O2 | Explored for anti-inflammatory effects |
The unique combination of functional groups in N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yil)methyl)oxalamide enhances its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
